2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid
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Overview
Description
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its diverse pharmacological and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid can be achieved through a multi-component reaction involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol . This method involves several key steps, including N,N-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization . The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of environmentally benign solvents and catalyst-free conditions makes this approach attractive for industrial applications . The operational simplicity and tolerance of a wide variety of functional groups further enhance its industrial feasibility.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions can result in a variety of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide: Known for its antimicrobial activity.
®-2-Ethyl-7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid:
Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylate: Used in various synthetic applications.
Uniqueness
2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid stands out due to its unique structural features and diverse biological activities. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C9H12N2O2 |
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Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-6-5-11-3-2-7(9(12)13)4-8(11)10-6/h5,7H,2-4H2,1H3,(H,12,13) |
InChI Key |
NBENMZXEKNZGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CCC(CC2=N1)C(=O)O |
Origin of Product |
United States |
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